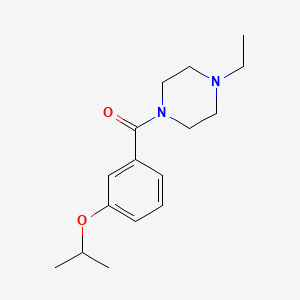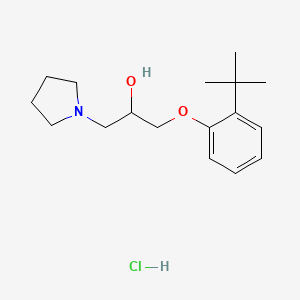
1-ethyl-4-(3-isopropoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(3-isopropoxybenzoyl)piperazine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPP is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
1-ethyl-4-(3-isopropoxybenzoyl)piperazine acts as a dopamine receptor agonist, meaning it binds to dopamine receptors and activates them. This results in an increase in dopamine signaling, which can have various effects depending on the specific receptor subtype and brain region. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have a higher affinity for D2-like receptors, which are involved in modulating reward-related behaviors.
Biochemical and Physiological Effects:
1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in reward-related pathways. This can result in behavioral effects such as increased locomotor activity and reinforcement of drug-seeking behavior. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting a potential therapeutic application for this compound.
実験室実験の利点と制限
One advantage of using 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in lab experiments is its specificity for dopamine receptors, allowing for targeted manipulation of dopamine signaling. However, one limitation is the potential for off-target effects, as 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to interact with other neurotransmitter systems as well. Additionally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in animal models may not fully replicate the complex neurobiological processes involved in human neurological disorders.
将来の方向性
Future research on 1-ethyl-4-(3-isopropoxybenzoyl)piperazine could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, the development of more selective dopamine receptor agonists could provide a more precise tool for studying dopamine-related disorders. Finally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in combination with other compounds could provide insights into the complex interactions between neurotransmitter systems in the brain.
合成法
The synthesis of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine involves several steps, starting with the reaction of 3-isopropoxybenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with ethyl bromide to obtain the final product, 1-ethyl-4-(3-isopropoxybenzoyl)piperazine. This process has been optimized to increase the yield and purity of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine.
科学的研究の応用
1-ethyl-4-(3-isopropoxybenzoyl)piperazine has potential applications in several fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have an affinity for dopamine receptors, making it a useful tool for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been used in studies to investigate the role of dopamine in addiction and reward pathways.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-13(2)3/h5-7,12-13H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVFXUZTSQPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)[3-(propan-2-yloxy)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)

![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)